molecular formula C7H14ClNO B2571180 5-Azaspiro[3.4]octan-8-ol hydrochloride CAS No. 2309455-45-4

5-Azaspiro[3.4]octan-8-ol hydrochloride

Cat. No.: B2571180
CAS No.: 2309455-45-4
M. Wt: 163.65
InChI Key: KVQDKRAOFWRVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[3.4]octan-8-ol hydrochloride: is a chemical compound with the molecular formula C7H13NO·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[34]octan-8-ol hydrochloride typically involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions

Industrial Production Methods: In an industrial setting, the production of 5-Azaspiro[3.4]octan-8-ol hydrochloride may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Azaspiro[3.4]octan-8-ol hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 5-Azaspiro[3.4]octan-8-ol hydrochloride is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octan-8-ol hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Azaspiro[3.4]octane: A similar spiro compound without the hydroxyl group.

    8-Hydroxy-5-azaspiro[3.4]octane: A related compound with a hydroxyl group at a different position.

    5-Azaspiro[3.4]octan-8-one: A ketone derivative of the compound.

Uniqueness: 5-Azaspiro[3.4]octan-8-ol hydrochloride is unique due to its specific spiro structure and the presence of both a nitrogen atom and a hydroxyl group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

5-azaspiro[3.4]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-2-5-8-7(6)3-1-4-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQDKRAOFWRVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.